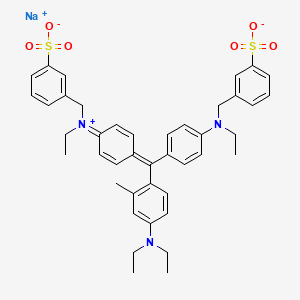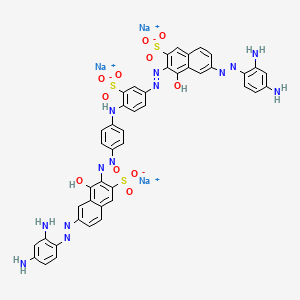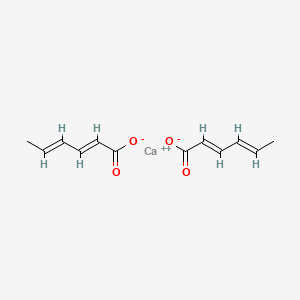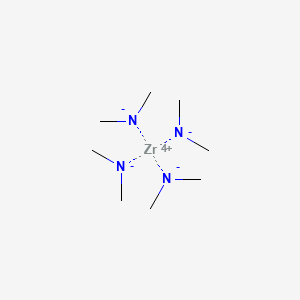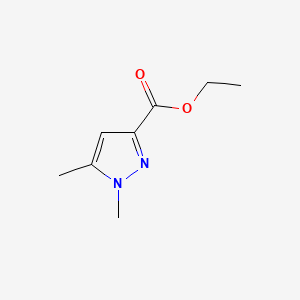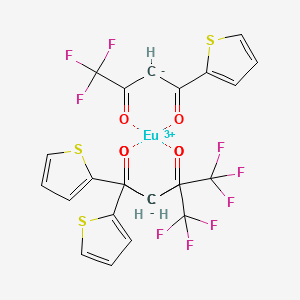
Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III)
Übersicht
Beschreibung
Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III), also known as Eu(TTA)3Phen, is a luminescent compound that has been extensively studied in the field of materials science and bioimaging. This compound is composed of europium (III) ions coordinated with three molecules of 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione (TTA) and one molecule of 1,10-phenanthroline (Phen). The resulting complex exhibits bright red emission upon excitation with UV light, making it a promising candidate for imaging applications.
Wissenschaftliche Forschungsanwendungen
Emission Efficiency and Luminescence
- Emission Characteristics : The emission efficiency and decay times of Eu(III) coordination complexes, including derivatives of tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono]europium, have been measured, highlighting their potential in spectroscopy and luminescence applications (Stanimirov et al., 2007).
Thermal and Electrical Properties
- Thermal Behavior : Studies on thermal properties of europium compounds with organic ligands, including tetrapropylammonium tetrakis(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium(III), have been conducted, providing insights into their stability and decomposition patterns (Allan et al., 1990).
Applications in Biochemistry and Microbiology
- Bioassays and Fluorescent Microscopy : The luminescence response of tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono]Eu(III) complexes has been explored for applications in microbiology, biochemistry, and molecular biology, particularly in fluorescent labels for biomedical diagnostics (Hadjichristov et al., 2009).
Light-Conversion Molecular Devices
- Luminescence Quantum Yield : The europium(III) complex tris(4,4,4-trifluoro-1-phenyl-1,3-butanedionate)(1,10-phenanthroline-N-oxide)-europium(III) exhibits significant luminescence quantum yield, making it a promising candidate for light-conversion molecular devices (Donegá et al., 1996).
Crystal Structure Analysis
- Crystallography : The crystal structure of europium tris[4,4,4,-trifluoro-1-(2-thienyl)-1,3-butanedione] dihydrate has been determined, contributing to the understanding of the molecular geometry and coordination of europium atoms (White, 1976).
Luminescence in Host Materials
- Sol-Gel Hosts : The luminescence behavior of europium(III) complexes, including tris(4,4,4-trifluoro-1-(2'-thienyl)-1,3-butane-dionate-O,O') europium(III) dihydrate, has been studied in sol-gel derived host materials, revealing their potential for enhanced quantum efficiencies (Matthews & Knobbe, 1993).
Use as Pigments
- Polystyrene Pigmentation : The performance of europium complexes, such as tetrapropylammonium tetrakis (4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium(III), as pigments for polystyrene has been investigated, considering aspects like weather resistance and heat stability (Allan et al., 1992).
Eigenschaften
IUPAC Name |
europium(3+);4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H4F3O2S.Eu/c3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h3*1-4H;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYALKNSIOHINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)[CH-]C(=O)C(F)(F)F.C1=CSC(=C1)C(=O)[CH-]C(=O)C(F)(F)F.C1=CSC(=C1)C(=O)[CH-]C(=O)C(F)(F)F.[Eu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12EuF9O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III) | |
CAS RN |
14054-87-6 | |
| Record name | Tris(thenoyltrifluoroacetonato)europium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14054-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Europium, tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato-.kappa.O1,.kappa.O3]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris[4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dionato-O,O']europium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





